![molecular formula C20H15N3O2S B2777545 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034394-94-8](/img/structure/B2777545.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this would involve several rings and functional groups. The furan-2-yl group, pyridin-3-yl group, and phenylthiazole group are all ring structures, and the carboxamide group is a functional group containing a carbonyl (C=O) and an amine (NH2). The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. It’s likely that it could participate in various organic chemistry reactions, particularly at the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide” would depend on its molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on the structure .Scientific Research Applications
- Pyrazinamide (PZA) is a crucial first-line drug used in tuberculosis (TB) therapy. Researchers have designed and synthesized novel derivatives of N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide to evaluate their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, making them potential candidates for further development.
- In a different context, some derivatives of this compound have shown promise as anti-fibrotic agents. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated better anti-fibrotic activities than existing drugs . These findings suggest potential applications in treating fibrotic diseases.
- The compound has also been involved in synthetic chemistry. Researchers explored solvent- and catalyst-free methods for synthesizing imidazo[1,2-a]pyridines. Notably, 2-phenylimidazo[1,2-a]pyridine was obtained in good yield using water as the solvent under microwave irradiation . Such synthetic pathways contribute to the diversity of available chemical tools.
- Computational studies, including molecular docking, have investigated the interactions of derivatized conjugates of this compound. These studies provide insights into the suitability of these molecules for further development . Understanding their binding modes can guide drug design efforts.
- Given the rise of multidrug-resistant tuberculosis (MDR-TB), there is an urgent need for new and effective anti-TB drugs. While pyrazinamide remains a front-line prodrug, exploring derivatives like N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide could lead to improved therapeutic options .
- To ensure safety, researchers evaluated the cytotoxicity of active compounds derived from this molecule on human embryonic kidney cells (HEK-293). Fortunately, the tested compounds were found to be non-toxic to human cells . This information is crucial for potential drug development.
Anti-Tubercular Activity
Anti-Fibrotic Properties
Imidazo[1,2-a]pyridine Synthesis
Molecular Docking Studies
MDR-TB Treatment
Cytotoxicity Assessment
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(17-13-26-20(23-17)15-5-2-1-3-6-15)22-12-14-8-9-16(21-11-14)18-7-4-10-25-18/h1-11,13H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYNMWBBXOEVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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